1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine
Description
1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl group, which is further substituted with a furan and an oxadiazole moiety
Properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-28(30)20-15-18(23-24-22(25-32-23)21-7-4-14-31-21)8-9-19(20)27-12-10-26(11-13-27)16-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLFXWYYMMMZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine typically involves multiple steps:
Formation of the Furan-2-YL-1,2,4-oxadiazole Moiety: This can be achieved by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile oxide under reflux conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The furan-2-YL-1,2,4-oxadiazole moiety is then coupled with the nitrated phenyl ring using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperazine Ring: The final step involves the reaction of the coupled product with benzyl piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features that may impart specific biological activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The furan and oxadiazole moieties may play a role in binding to these targets, while the nitrophenyl group may be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-aminophenyl}piperazine: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-methylphenyl}piperazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-Benzyl-4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}piperazine is unique due to the presence of the nitro group, which can undergo various chemical transformations, and the combination of the furan and oxadiazole moieties, which may impart specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
